molecular formula C22H21N5O3 B12173415 N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B12173415
M. Wt: 403.4 g/mol
InChI Key: ZWLFNNHBTRDMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes methoxyphenyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Pyrazolo[5,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through substitution reactions, where methoxyphenyl halides react with the pyrazolo[5,1-c][1,2,4]triazine core.

    Formation of Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The methoxyphenyl groups can undergo substitution reactions, where other functional groups replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halides and nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-8-(3-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Differing in the position of methoxy groups.

    N-(3-methoxyphenyl)-8-(4-hydroxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Featuring a hydroxyl group instead of a methoxy group.

    N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-sulfonamide: Containing a sulfonamide group instead of a carboxamide group.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-13-19(15-8-10-17(29-3)11-9-15)21-25-24-20(14(2)27(21)26-13)22(28)23-16-6-5-7-18(12-16)30-4/h5-12H,1-4H3,(H,23,28)

InChI Key

ZWLFNNHBTRDMON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.